![molecular formula C13H19NO2 B1395377 3-Azetidinyl 2-methoxy-4-propylphenyl ether CAS No. 1219982-47-4](/img/structure/B1395377.png)
3-Azetidinyl 2-methoxy-4-propylphenyl ether
Overview
Description
3-Azetidinyl 2-methoxy-4-propylphenyl ether, also known as 3-(2-METHOXY-4-PROPYLPHENOXY)AZETIDINE, is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.3 . This compound has gained attention due to its potential therapeutic properties in various fields of research and industry.
Scientific Research Applications
Photolabile Coumarins
Azetidinyl substituents have been used to improve the fluorescence quantum yield of several classes of fluorophores . In particular, a series of 7-azetidinyl-4-methyl coumarin esters were prepared and their quantum yield of photorelease was measured. The efficiency of the photorelease reactions of the azetidinyl-substituted compounds was 2- to 5-fold higher than the corresponding diethylamino coumarins .
Photochemical Processes
Azetidinyl substituents can be used to modulate photochemical processes. The successful application of photochemical strategies relies on the ability of researchers to control the outcome of photoinduced reactions, by tuning chromophore parameters like absorption maxima, reaction selectivity or quantum efficiencies .
Fluorescence Quantum Yield Improvement
Azetidinyl substituents have been recently used to improve the fluorescence quantum yield of several classes of fluorophores . This improvement in quantum yields of fluorescence has been attributed to a decrease in the rate of population of twisted intramolecular charge transfer (TICT) states upon excitation .
[2+2] Cycloaddition Reactions
Azetidines have been used in the invention of new [2+2] cycloaddition reactions for azetidine synthesis .
Applications of Metalated Azetidines
Metalated azetidines have found applications in various fields .
C(sp3)–H Functionalization
Azetidines have been used in practical C(sp3)–H functionalization .
Facile Opening with Carbon Nucleophiles
Azetidines have been used in facile opening with carbon nucleophiles .
Polymer Synthesis
properties
IUPAC Name |
3-(2-methoxy-4-propylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h5-7,11,14H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPYGMWVIBADKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CNC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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